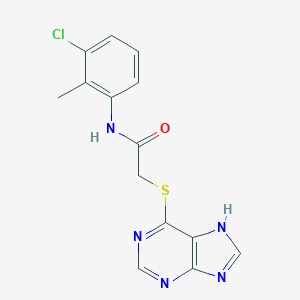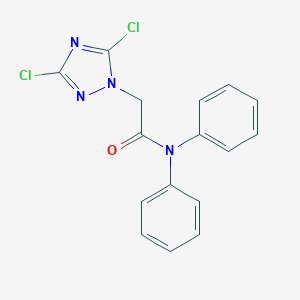
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide, also known as CMPT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21 and p27, which are cell cycle inhibitors. This leads to cell cycle arrest and apoptosis. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to disrupt the replication and assembly of viruses and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to induce DNA damage and inhibit the activity of CDKs, which are involved in cell cycle progression. In inflammation, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious diseases, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its broad spectrum of activity against various diseases. It has been shown to have antiviral and antibacterial activity against various pathogens, making it a potential candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. One direction is to optimize the synthesis method to achieve a higher yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. Another direction is to investigate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in more detail to identify new targets and pathways. Additionally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide in other fields of research, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of new formulations and delivery methods for N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide to improve its bioavailability and efficacy is also an area of future research.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 6-mercaptopurine to form N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide. The synthesis method has been optimized to achieve a high yield and purity of N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In infectious disease research, N-(3-chloro-2-methylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral and antibacterial activity against various pathogens.
Eigenschaften
Molekularformel |
C14H12ClN5OS |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H12ClN5OS/c1-8-9(15)3-2-4-10(8)20-11(21)5-22-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19) |
InChI-Schlüssel |
IXLVULBJUYFMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)

![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
